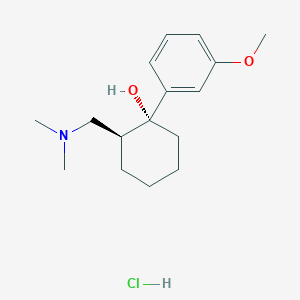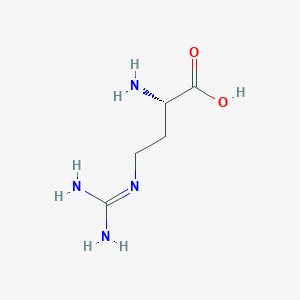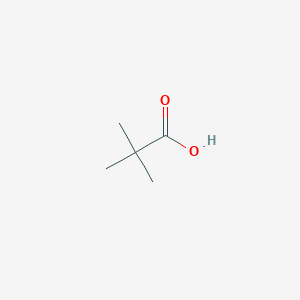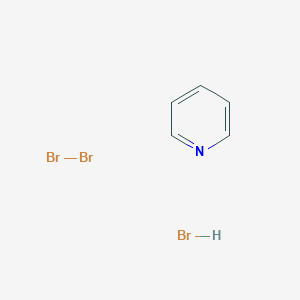
3-Methylcyclopentanone
Overview
Description
3-Methylcyclopentanone: is an organic compound with the molecular formula C6H10O . It is a monocyclic ketone, characterized by a five-membered ring with a methyl group attached to the third carbon and a ketone functional group at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentanone can be synthesized through several methods. One common method involves the hydrogenation of 3-methyl-2-cyclopentene-1-one using precious metal catalysts such as ruthenium, rhodium, or iridium . The reaction typically occurs under high pressure and elevated temperatures, ranging from 120°C to 250°C, with hydrogen gas as the reducing agent .
Industrial Production Methods: In industrial settings, this compound is often produced using 5-hydroxymethyl furfural as a starting material. This compound is subjected to hydrogenation in the presence of a supported catalyst and water as the solvent. The reaction is carried out in a high-pressure reaction kettle, with hydrogen gas introduced to achieve a reaction pressure of 1-8 MPa . The reaction is maintained at 120-250°C for 3-8 hours, resulting in high conversion rates and selectivity for this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as Grignard reagents or organolithium compounds attack the carbonyl group, forming new carbon-carbon bonds.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded compounds.
Scientific Research Applications
3-Methylcyclopentanone has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methylcyclopentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of various products. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the steric and electronic properties of the molecule .
Comparison with Similar Compounds
Cyclopentanone: Lacks the methyl group at the third carbon, making it less sterically hindered.
3-Methyl-2-cyclopenten-1-one: Contains a double bond, leading to different reactivity and chemical properties.
2,2-Dimethylcyclopentanone: Has two methyl groups at the second carbon, resulting in increased steric hindrance and different reactivity.
Uniqueness: 3-Methylcyclopentanone is unique due to its specific structure, which combines a five-membered ring with a methyl group and a ketone functional group. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-methylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKRXIIIYJGNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023930 | |
| Record name | 3-Methylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylcyclopentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13517 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1757-42-2 | |
| Record name | 3-Methylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentanone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-3-methylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOPENTANONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N603804P52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methylcyclopentanone (3MCP)?
A1: this compound (3MCP) has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3MCP?
A2: 3MCP can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the compound's structure and conformation. [, ]
- Infrared (IR) Spectroscopy: Reveals characteristic vibrational modes, particularly useful for identifying functional groups. [, , ]
- Raman Spectroscopy: Complements IR spectroscopy and can provide additional information on vibrational modes and molecular structure. []
- Circular Dichroism (CD) Spectroscopy: A powerful tool for studying chiral molecules like 3MCP, providing insights into their absolute configuration and conformational preferences. [, , , , , , , , ]
- Photoelectron Spectroscopy: Provides information about the electronic structure and ionization energies of the molecule. []
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of 3MCP. [, , , ]
Q3: Does 3MCP exhibit conformational flexibility?
A3: Yes, 3MCP exists primarily as two conformers: equatorial-methyl and axial-methyl. [, , , , ]
Q4: How do different solvents affect the conformational equilibrium of 3MCP?
A4: The conformational equilibrium between the equatorial and axial conformers of 3MCP is influenced by solvent polarity, with the equatorial conformer being more stable in polar solvents. []
Q5: How does temperature affect the conformational equilibrium of 3MCP?
A5: Increasing temperature generally leads to a higher proportion of the higher-energy axial conformer. This temperature dependence has been investigated using various techniques, including temperature-dependent CD spectroscopy and Raman spectroscopy. [, , ]
Q6: Are there any computational studies on the conformational stability of 3MCP?
A6: Yes, density functional theory (DFT) calculations have been extensively used to investigate the relative energies and spectroscopic properties of the different 3MCP conformers. [, , ]
Q7: Why is 3MCP considered a chiral molecule?
A7: 3MCP possesses a single chiral center (the carbon atom bearing the methyl group), making it chiral and leading to the existence of two enantiomers: (R)-(+)-3MCP and (S)-(-)-3MCP. [, , , , , , , , , , ]
Q8: How does the chirality of 3MCP manifest in its spectroscopic properties?
A8: The chirality of 3MCP leads to differential absorption of left and right circularly polarized light, a phenomenon known as circular dichroism (CD). [, , , , , , , , ]
Q9: What information can be obtained from the CD spectrum of 3MCP?
A9: The CD spectrum of 3MCP can provide information about:
- Absolute Configuration: The sign and magnitude of the CD signal at specific wavelengths can be used to determine the absolute configuration (R or S) of the enantiomer. [, , , , , , ]
- Conformational Preferences: The CD spectrum is sensitive to the relative populations of different conformers. [, ]
- Electronic Transitions: CD bands correspond to electronic transitions within the molecule, providing insights into its electronic structure. [, , , , ]
Q10: How does the CD spectrum of 3MCP change with temperature and solvent?
A10: The CD spectrum of 3MCP exhibits temperature and solvent dependence due to changes in the conformational equilibrium and solute-solvent interactions. [, ]
Q11: Have there been any studies on the multiphoton circular dichroism of 3MCP?
A11: Yes, researchers have investigated the two-photon circular dichroism (TPCD) and three-photon circular dichroism (3PCD) of 3MCP, which involve the simultaneous absorption of two or three photons, respectively. These nonlinear optical techniques can provide complementary information to conventional CD spectroscopy. [, ]
Q12: What are some applications of 3MCP?
A12: 3MCP is primarily used as a:
- Synthetic Intermediate: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and fragrances. [, ]
- Flavor and Fragrance Ingredient: 3MCP contributes to the aroma of certain foods and beverages and is used in the fragrance industry. [, ]
Q13: Has 3MCP been studied in the context of clathrate formation?
A13: Yes, research has explored the ability of specifically designed host molecules to form inclusion complexes (clathrates) with 3MCP, providing insights into molecular recognition and potential applications in separation science. []
Q14: How does 3MCP interact with the nitrate radical (NO3•) in the gas phase?
A14: Studies have investigated the gas-phase reaction between 3MCP and the nitrate radical, an important atmospheric oxidant. The reaction rate constant and product distribution have been determined, providing insights into the atmospheric fate of 3MCP. []
Q15: What is the role of 3MCP in studying resonance energy transfer involving chiral molecules?
A15: 3MCP has been used as a model chiral molecule to investigate resonance energy transfer (RET) processes. Studies have explored how the chirality of 3MCP influences the efficiency and selectivity of energy transfer to other chiral molecules, particularly in the presence of plasmonic nanostructures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)








